molecular formula C8H10N2O3S B1386472 2-(Isobutyramido)thiazole-4-carboxylic acid CAS No. 1082130-43-5

2-(Isobutyramido)thiazole-4-carboxylic acid

Cat. No. B1386472
M. Wt: 214.24 g/mol
InChI Key: YRPSGBQFMYQIMZ-UHFFFAOYSA-N
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Description

2-(Isobutyramido)thiazole-4-carboxylic acid is a chemical compound that belongs to the class of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Molecular Structure Analysis

The molecular structure of 2-(Isobutyramido)thiazole-4-carboxylic acid is represented by the formula C8H10N2O3S . The compound contains eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Isobutyramido)thiazole-4-carboxylic acid include a molecular weight of 214.24 g/mol. The compound is part of the thiazole class of compounds, which are known for their aromatic properties due to the free movement of pi (π) electrons .

Scientific Research Applications

  • Pharmaceutical Research

    • Thiazole is a versatile moiety contributing to the development of various drugs and biologically active agents . It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
    • 2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Cancer Research

    • A series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . These compounds were screened using the methyl thiazolyl tetrazolium colorimetric (MTT) cell viability method in MCF7 (breast cancer) and NCI-H1650 (lung cancer) cells .
    • All the synthesized compounds showed moderate anti-proliferation activities. One of the compounds exhibited antitumor activity with the IC50 value of 0.47 and 1.1 μM in MCF7 and NCI-H1650 cells, respectively .
  • Cyclooxygenase (COX) Inhibitors

    • A novel series of methoxyphenyl thiazole carboxamide derivatives were designed and synthesized to evaluate their cyclooxygenase (COX) suppressant and cytotoxic properties .
    • The synthesized compounds were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .
    • The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes . The most selective compound was 2f, with a selectivity ratio (SR) value of 3.67 at 5 µM concentration .
  • Antimicrobial Agents

    • A series of 2-aminothiazole-4-carboxylate Schiff bases were synthesized and evaluated for their antibacterial and antifungal potential .
    • The synthesized compounds showed moderate to significant antibacterial and antifungal potential . Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm .
    • The designed compounds were docked with the target enzyme UDP-N-acetylmuramate/l-alanine ligase . The compound 2b showed the highest binding affinity (−7.6 kcal/mol) .

Future Directions

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The future directions in the research of thiazole derivatives like 2-(Isobutyramido)thiazole-4-carboxylic acid could involve exploring their potential therapeutic applications and optimizing their synthesis processes.

properties

IUPAC Name

2-(2-methylpropanoylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-4(2)6(11)10-8-9-5(3-14-8)7(12)13/h3-4H,1-2H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPSGBQFMYQIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isobutyramido)thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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